molecular formula C19H20N2O4S B2398706 1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea CAS No. 2380043-79-6

1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea

Cat. No.: B2398706
CAS No.: 2380043-79-6
M. Wt: 372.44
InChI Key: FDNBCIUCCRZURI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxyethyl group, and a thiophen-2-ylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl derivative, which undergoes a series of reactions including nitration, reduction, and coupling with the thiophen-2-ylfuran derivative. The final step often involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylfuran moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylfuran moiety can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The thiophen-2-ylfuran moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea
  • 1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiourea
  • 1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamate

Uniqueness

1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-15-7-4-3-6-13(15)21-19(23)20-12-14(22)16-9-10-17(25-16)18-8-5-11-26-18/h3-11,14,22H,2,12H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNBCIUCCRZURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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